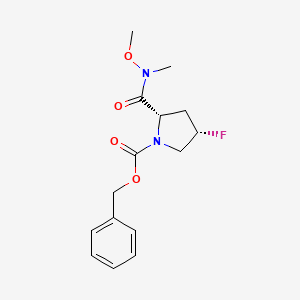![molecular formula C7H18Cl2N2 B14043348 2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride](/img/structure/B14043348.png)
2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride typically involves the reaction of 1-methylpyrrolidine with ethylamine under controlled conditions . The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various amides, nitriles, and substituted amines, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving neurotransmitter analogs and receptor binding.
Medicine: Research into its potential therapeutic effects and interactions with biological systems.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine
- **1-methylpyrrolidine
- **Ethylamine
Uniqueness
Propiedades
Fórmula molecular |
C7H18Cl2N2 |
|---|---|
Peso molecular |
201.13 g/mol |
Nombre IUPAC |
2-(1-methylpyrrolidin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9-6-2-3-7(9)4-5-8;;/h7H,2-6,8H2,1H3;2*1H |
Clave InChI |
PGWNJCHXKFIPLD-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


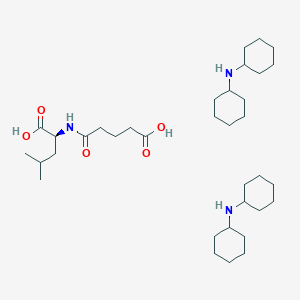

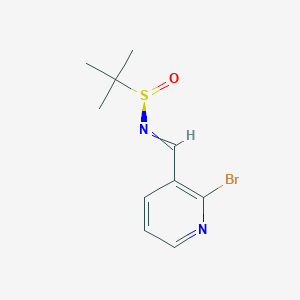
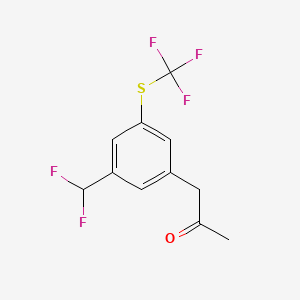

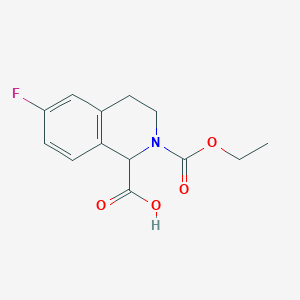
![methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate hydrochloride](/img/structure/B14043315.png)
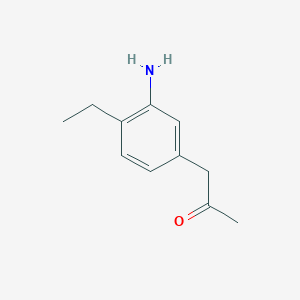
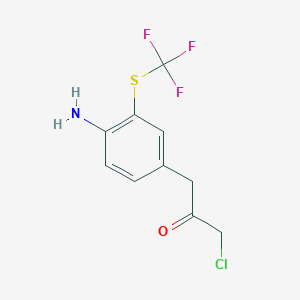
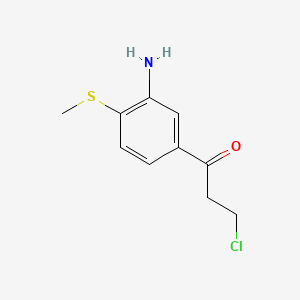

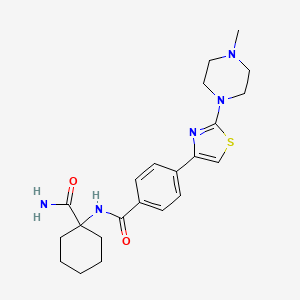
![benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride](/img/structure/B14043351.png)
